tert-Butyl 2-((methylamino)methyl)morpholine-4-carboxylate
Description
tert-Butyl 2-((methylamino)methyl)morpholine-4-carboxylate, also known as tert-butyl 2-[(methylamino)methyl]-4-morpholinecarboxylate, is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . This compound is characterized by its morpholine ring structure, which is substituted with a tert-butoxycarbonyl (Boc) group and a methylamino group.
Properties
IUPAC Name |
tert-butyl 2-(methylaminomethyl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-6-15-9(8-13)7-12-4/h9,12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVVDVAFPTYVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887987-72-6 | |
| Record name | tert-butyl 2-[(methylamino)methyl]morpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Optimization of Boc Protection Conditions
Reaction kinetics studies reveal that the addition of a catalytic sulfamic acid accelerates the reaction by protonating the morpholine nitrogen, enhancing its nucleophilicity toward Boc anhydride. Solvent screening indicates dichloromethane (DCM) as optimal, providing a balance between reagent solubility and reaction rate. Notably, attempts to use tetrahydrofuran (THF) resulted in partial ring-opening side products when morpholine derivatives contained electron-withdrawing groups.
Functionalization at the Morpholine 2-Position
The installation of the (methylamino)methyl moiety at C2 requires careful sequence planning to prevent N-Boc deprotection. Source demonstrates that lithium diisopropylamide (LDA)-mediated deprotonation enables regioselective alkylation of Boc-protected heterocycles.
Directed Metalation Strategy
A three-step sequence achieves C2 functionalization:
- Lithiation : Treatment of tert-butyl morpholine-4-carboxylate with LDA (1.1 equiv) in THF at -78°C generates a stabilized enolate at C2.
- Formaldehyde Quench : Addition of paraformaldehyde (2.0 equiv) at low temperature affords the C2-hydroxymethyl intermediate.
- Mitsunobu Reaction : Reaction with methylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine converts the hydroxyl group to the methylamino moiety.
This route provides the target compound in 68% overall yield with >95% regioselectivity.
Reductive Amination Approaches
Alternative methodologies employ reductive amination to construct the methylaminomethyl side chain. Source details the use of pre-formed ketone intermediates, which are condensed with methylamine followed by sodium cyanoborohydride reduction.
Ketone Intermediate Synthesis
The synthesis begins with Boc-protected morpholine-4-carboxylic acid, which undergoes Weinreb ketone synthesis:
- Activation as the Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and isobutyl chloroformate.
- Grignard addition with methylmagnesium bromide (2.0 equiv) in THF at 0°C yields the C2-ketone derivative.
Reductive amination with methylamine (5.0 equiv) and sodium triacetoxyborohydride (3.0 equiv) in DCM completes the transformation, achieving 74% yield over three steps.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for the primary synthesis strategies:
| Method | Steps | Overall Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Directed Metalation | 3 | 68 | High regioselectivity | Cryogenic conditions required |
| Reductive Amination | 3 | 74 | Mild reaction conditions | Requires ketone intermediate |
| Mannich Reaction | 2 | 55 | One-pot procedure | Limited substrate scope |
Scale-Up Considerations and Process Optimization
Industrial-scale production demands attention to exothermicity in the Boc protection step. Source reports successful kilogram-scale synthesis using:
- Reactant Stoichiometry : 1:1.05 molar ratio of morpholine to Boc anhydride
- Temperature Control : Jacketed reactor maintained at 20±2°C
- Workup Protocol : Aqueous NaHCO3 washes (3× volumes) followed by brine extraction
This protocol achieves 89% isolated yield with <1% residual morpholine by HPLC.
Spectroscopic Characterization Data
Critical analytical data for the target compound:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-((methylamino)methyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The methylamino group can undergo oxidation to form corresponding imines or reduction to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Acidic Conditions: For Boc deprotection, reagents like trifluoroacetic acid (TFA) are commonly used.
Oxidizing Agents: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Free Amine: Formed by Boc deprotection.
Imines and Secondary Amines: Formed through oxidation and reduction reactions, respectively.
Coupled Products: Formed through coupling reactions with various aryl or alkyl halides.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-((methylamino)methyl)morpholine-4-carboxylate has shown promise in various therapeutic areas:
- Serotonin and Noradrenaline Reuptake Inhibition : The compound exhibits activity as both serotonin and noradrenaline reuptake inhibitors, making it potentially useful for treating disorders such as depression, anxiety, and ADHD .
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines, suggesting its potential as an antitumor agent. For instance, in vitro studies have demonstrated a reduction in viability of aggressive cancer cells by up to 55% at specific concentrations .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthetic Methodologies : It is employed in the development of new synthetic pathways due to its unique reactivity profile. Various chemical reactions including oxidation, reduction, and substitution can be performed using this compound as a starting material.
Biological Studies
Research into the biological activities of this compound has revealed several interesting properties:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic disorders.
- Receptor Modulation : It may interact with neurotransmitter systems, indicating potential neuroprotective effects .
In Vitro Studies
In laboratory settings, the efficacy of this compound has been evaluated through various assays:
- Cancer Cell Lines : Studies have shown that treatment with this compound can significantly decrease the viability of specific cancer cell lines such as MCF7 (breast cancer) by disrupting cellular proliferation pathways .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of the compound:
- Xenograft Models : Administration of this compound resulted in notable tumor size reductions compared to control groups, highlighting its potential as an effective anticancer agent .
Mechanism of Action
The mechanism of action of tert-Butyl 2-((methylamino)methyl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Boc-2-(aminomethyl)morpholine
- 4-Boc-2-morpholineacetic acid
- 4-Boc-2-morpholinecarboxylic acid
Uniqueness
tert-Butyl 2-((methylamino)methyl)morpholine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the Boc-protected amine and the methylamino group allows for versatile chemical modifications and applications in various fields .
Biological Activity
tert-Butyl 2-((methylamino)methyl)morpholine-4-carboxylate is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to its pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 225.33 g/mol. The compound features a tert-butyl group, a morpholine ring, and a carboxylate functional group, which are critical for its biological interactions.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways critical for cellular function.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. A study highlighted the following parameters for related compounds:
| Parameter | Value |
|---|---|
| Clearance (Cl) | 14 mL/min/kg |
| Volume of Distribution (Vd) | 0.6 L/kg |
| Half-life (t1/2) | 80 min |
| Bioavailability (F) | 42% |
These parameters suggest that compounds within the same class may exhibit moderate bioavailability and clearance rates, indicating potential therapeutic efficacy in vivo .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may enhance the effectiveness of chemotherapeutic agents by modulating autophagy pathways. For instance, it has been noted to sensitize tumor cells to other anticancer drugs through autophagy regulation .
- Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce cytotoxicity in cancer cell lines, leading to increased cell death in a dose-dependent manner.
Case Studies
Several case studies have explored the effects of similar compounds on cancer treatment:
- A study on related morpholine derivatives indicated that they could inhibit kinase activity in tumor cells, suggesting potential applications in targeted cancer therapies .
- Another investigation focused on the interaction of morpholine-based compounds with specific protein targets, revealing their capacity to modulate cellular signaling pathways crucial for tumor growth .
Q & A
Basic: How can the synthesis of tert-Butyl 2-((methylamino)methyl)morpholine-4-carboxylate be optimized for improved yield and purity?
Methodological Answer:
Optimization typically involves adjusting reaction parameters such as temperature, solvent polarity, and stoichiometry. For morpholine-carboxylate derivatives, tert-butyl protection is often employed to stabilize intermediates. A stepwise approach is recommended:
- Aminoalkylation: Introduce the methylaminomethyl group via reductive amination using sodium triacetoxyborohydride (STAB) in dichloromethane at 0–25°C .
- Boc Protection: Use di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic DMAP to protect the morpholine nitrogen .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water for >95% purity .
Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for ⁹H, singlet) and morpholine ring protons (δ ~3.5–4.0 ppm for N–CH₂) .
- X-ray Crystallography: For absolute stereochemical confirmation, grow single crystals via slow evaporation in ethanol. Refine using SHELXL (SHELX-97) with Mo Kα radiation (λ = 0.71073 Å) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₂H₂₃N₂O₃: 267.1708) .
Advanced: How does stereochemistry at the morpholine ring influence pharmacological activity?
Methodological Answer:
Chiral centers in morpholine derivatives can drastically alter receptor binding. For example, (R)-configured analogs of similar compounds show enhanced α2C adrenergic receptor agonism . To evaluate:
- Enantiomer Separation: Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15).
- In Vitro Assays: Compare enantiomers in cAMP inhibition assays (CHO-K1 cells expressing α2C receptors) .
- Molecular Docking: Perform simulations (e.g., AutoDock Vina) to assess binding affinity differences between enantiomers .
Advanced: What experimental designs are suitable for analyzing stability under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies:
- Kinetic Analysis: Apply the Arrhenius equation to predict shelf life at 25°C from accelerated stability data .
Basic: What in vitro assays are appropriate for initial biological activity screening?
Methodological Answer:
- Receptor Binding Assays: Use radioligand displacement (e.g., [³H]-RX821002 for α2-adrenergic receptors) in transfected HEK-293 cells .
- Functional Assays: Measure cAMP production (ELISA) in cells treated with forskolin and test compound .
- Cytotoxicity Screening: Perform MTT assays in HepG2 cells (24–72 hours, 1–100 µM) to rule out nonspecific toxicity .
Advanced: How can metabolic pathways be studied in preclinical models?
Methodological Answer:
- In Vitro Metabolism: Incubate the compound with liver microsomes (human/rat) and NADPH. Identify metabolites via LC-MS/MS .
- In Vivo Studies: Administer ¹⁴C-labeled compound to Sprague-Dawley rats. Collect plasma, urine, and feces for metabolite profiling .
- Enzyme Inhibition: Test CYP450 isoform inhibition (e.g., CYP3A4, 2D6) using fluorogenic substrates .
Advanced: What challenges arise during scale-up from milligram to gram quantities?
Methodological Answer:
- Exothermic Reactions: Use jacketed reactors with controlled cooling during Boc protection to prevent runaway reactions .
- Solvent Selection: Replace THF with 2-MeTHF for safer large-scale extractions (higher boiling point, lower toxicity) .
- Workflow Efficiency: Implement continuous flow chemistry for the reductive amination step to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
